molecular formula C12H14ClFO2S B14239273 Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester CAS No. 380859-98-3

Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester

Cat. No.: B14239273
CAS No.: 380859-98-3
M. Wt: 276.76 g/mol
InChI Key: KVHABEKLUYZOOO-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is a synthetic organic compound that belongs to the class of butanoic acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the reaction of 2-fluorobutanoic acid with 4-chlorophenylthiol in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluoro or chloro groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester involves its interaction with specific molecular targets. The presence of the fluoro and chlorophenylthio groups allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-methyl-, ethyl ester
  • Butanoic acid, 2-hydroxy-, ethyl ester
  • Butanoic acid, ethyl ester

Uniqueness

Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is unique due to the presence of both fluoro and chlorophenylthio groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to other butanoic acid esters.

Properties

CAS No.

380859-98-3

Molecular Formula

C12H14ClFO2S

Molecular Weight

276.76 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)sulfanyl-2-fluorobutanoate

InChI

InChI=1S/C12H14ClFO2S/c1-3-12(14,11(15)16-4-2)17-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

KVHABEKLUYZOOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)(F)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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